molecular formula C13H14BrN3O4 B12631142 C13H14BrN3O4

C13H14BrN3O4

Katalognummer: B12631142
Molekulargewicht: 356.17 g/mol
InChI-Schlüssel: PTWMGNIXMSFLPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its complex structure, which includes a bromine atom, a nitro group, and a cyanoethyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide involves several steps. One common method includes the bromination of a nitrophenol derivative followed by the introduction of a cyanoethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The cyanoethyl group can be replaced with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H14BrN3O4

Molekulargewicht

356.17 g/mol

IUPAC-Name

N'-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C13H14BrN3O4/c1-21-5-4-15-12(19)13(20)17-10-8-6-7(14)2-3-9(8)16-11(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,19)(H,16,18)(H,17,20)

InChI-Schlüssel

PTWMGNIXMSFLPX-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)C(=O)NC1C2=C(C=CC(=C2)Br)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.